C.I. Ingrain Blue 1

Vue d'ensemble

Description

C.I. Ingrain Blue 1, also known as Alcian Blue 8GX, is a cationic, copper phthalocyanine dye. It is widely used in histology and histochemistry for staining acidic polysaccharides such as glycosaminoglycans in cartilages and other body structures. The dye is known for its vivid blue color, which is attributed to its copper content .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: C.I. Ingrain Blue 1 is synthesized through the chloromethylation of copper phthalocyanine followed by a reaction with thiourea. The process involves the formation of chloromethylated copper phthalocyanine, which is then reacted with thiourea under controlled conditions to produce the final dye .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same basic chemical reactions but optimized for efficiency and yield. The process typically includes:

- Chloromethylation of copper phthalocyanine.

- Reaction with thiourea.

- Purification and isolation of the dye.

Analyse Des Réactions Chimiques

Hydrolysis of Isothiouronium Side Chains

Alcian Blue 8GX undergoes base-catalyzed hydrolysis under alkaline conditions (pH > 5.6), leading to the cleavage of its tetramethylisothiouronium groups. This reaction converts the water-soluble dye into an insoluble copper phthalocyanine complex, critical for permanent staining .

(CuPc = Copper phthalocyanine; X = split side groups)

| Conditions | Reactants | Products | Role in Staining |

|---|---|---|---|

| Alkaline pH (>5.6) | Alcian Blue 8GX | Insoluble CuPc + side groups | Prevents leaching during dehydration |

Electrostatic Interactions with Acidic Polysaccharides

The dye’s cationic isothiouronium groups form ionic bonds with anionic sulfate (SO₃⁻) and carboxylate (COO⁻) groups in glycosaminoglycans (GAGs). This interaction is pH-dependent and enhanced at low pH (2.5–3.0) .

Key Features:

-

Charge Selectivity : Preferential binding to sulfated GAGs (e.g., chondroitin sulfate) over nucleic acids due to steric hindrance .

-

Salt Competition : High salt concentrations (e.g., 0.5–1.0 M MgCl₂) disrupt binding by displacing the dye .

Thermal Decomposition

Heating Alcian Blue releases toxic nitrogenous fumes, including NOₓ and HCN, due to the breakdown of its aromatic and thiourea moieties .

| Decomposition Pathway | Products | Hazard |

|---|---|---|

| >200°C | NOₓ, HCN, SO₂ | Respiratory and ocular irritation |

Aggregation Behavior in Solution

In aqueous solutions, Alcian Blue forms large micelles (~600–615 nm absorption) due to stacking of its planar phthalocyanine cores. This aggregation reduces monomer availability but stabilizes the dye for staining .

| Solvent | Aggregation State | Absorption Maxima | Implications |

|---|---|---|---|

| Water | Micellar aggregates | 600–615 nm | Enhanced staining uniformity |

| DMSO | Monomeric | 670–680 nm | Used in spectrophotometric studies |

Compatibility with Counterstains

Alcian Blue’s hydrolyzed form (CuPc) resists displacement by subsequent stains like Periodic Acid-Schiff (PAS) or hematoxylin, enabling multiplex staining .

Example Protocol:

Synthetic Modifications

Commercial batches vary in substituent count (2–4 isothiouronium groups) and isomer distribution, affecting staining intensity and specificity . Modern synthesis avoids hazardous intermediates used in early production (e.g., ICI’s 1970s process) .

Applications De Recherche Scientifique

C.I. Ingrain Blue 1 has a wide range of scientific research applications, including:

Chemistry: Used as a staining agent for acidic polysaccharides and glycosaminoglycans.

Biology: Employed in histology and histochemistry for staining tissues and cells.

Medicine: Utilized in diagnostic assays to visualize specific biological structures.

Mécanisme D'action

The mechanism of action of C.I. Ingrain Blue 1 involves its interaction with acidic polysaccharides and glycosaminoglycans. The dye forms salt linkages with the acid groups of these molecules, resulting in a strong and specific staining pattern. The copper phthalocyanine core of the dye is responsible for its vivid blue color, which enhances the visibility of stained structures .

Comparaison Avec Des Composés Similaires

C.I. Direct Blue 1: Another phthalocyanine dye used for staining and dyeing applications.

C.I. Pigment Blue 15: A copper phthalocyanine pigment used in paints and coatings.

Comparison:

C.I. Ingrain Blue 1: Known for its strong interaction with acidic polysaccharides and its vivid blue color. It is widely used in histology and histochemistry.

C.I. Direct Blue 1: Primarily used in textile dyeing and has different staining properties compared to this compound.

C.I. Pigment Blue 15: Used as a pigment in paints and coatings, offering excellent color stability and lightfastness.

This compound stands out due to its specific applications in biological staining and its strong interaction with acidic polysaccharides, making it a valuable tool in scientific research and diagnostics.

Activité Biologique

C.I. Ingrain Blue 1, also known as Alcian Blue 8GX, is a synthetic organic compound that exhibits significant biological activity, particularly in histology and various therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in research and medicine.

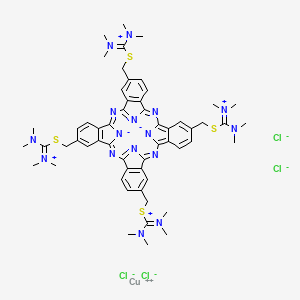

- Chemical Formula : C₅₆H₆₈Cl₄CuN₁₆S₄

- Solubility : Soluble in water and salt solutions.

This compound is a member of the phthalocyanine family, characterized by its large conjugated system that contributes to its vivid blue color. Its unique structure allows it to interact specifically with biological tissues, making it a valuable tool for staining acidic polysaccharides and glycosaminoglycans.

The biological activity of this compound is primarily attributed to its electrostatic interactions with negatively charged sulfate and carboxylate groups found in acidic polysaccharides. The positively charged copper centers in the dye form stable complexes with these groups, facilitating the visualization of polysaccharides within tissues using microscopy techniques.

Key Mechanisms:

- Staining Mechanism : The dye binds electrostatically to acidic polysaccharides, allowing for their identification under light and electron microscopy.

- Inhibition of Purinergic Receptors : Research indicates that this compound can inhibit purinergic receptors involved in inflammatory responses, suggesting potential therapeutic applications .

Applications in Histology

This compound is widely used as a histological stain due to its ability to selectively bind to acidic mucins and other polysaccharides. This staining technique is crucial for studying various biological structures, including cartilages and mucosal tissues.

Common Uses:

- Histological Staining : Identifies acidic polysaccharides in tissues.

- Microscopy : Applicable for both light and electron microscopy, producing characteristic blue coloration.

Biological Activity Beyond Staining

Recent studies have explored the broader biological implications of this compound beyond its use as a dye. Notably, it has been shown to influence cell signaling pathways related to inflammation and platelet aggregation.

Research Findings:

- Inflammation Modulation : The compound's ability to inhibit purinergic receptors may provide therapeutic avenues for conditions associated with inflammation.

- Platelet Function : High concentrations of this compound can block Panx1 channels, affecting platelet aggregation and potentially influencing clotting mechanisms.

Comparative Analysis with Other Dyes

This compound shares similarities with other cationic dyes used in histology. Below is a comparison table highlighting key features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Alcian Blue 8GX | C₅₆H₆₈Cl₄CuN₁₆S₄ | Primarily stains acidic mucins; metachromatic properties |

| Brilliant Blue FCF | C₃₇H₃₄N₂Na₂O₉S₃ | Water-soluble; used mainly in food and cosmetics |

| Acid Green 3 | C₂₂H₂₂N₂Na₂O₇S₂ | Used as a histological stain; less specific than Alcian Blue |

| Acid Green 9 | C₂₂H₂₂N₂Na₂O₇S₂ | Similar to Acid Green 3 but with different properties |

Case Studies

Several studies have provided insights into the biological activity of this compound:

- Study on Inflammatory Responses : A study demonstrated that this compound significantly inhibited the activation of purinergic receptors in vitro, suggesting its potential as an anti-inflammatory agent.

- Platelet Aggregation Research : Investigations revealed that high concentrations could disrupt normal platelet aggregation processes, indicating possible implications for thrombotic disorders.

Propriétés

Numéro CAS |

75881-23-1 |

|---|---|

Formule moléculaire |

C56H70Cl4CuN16S4 |

Poids moléculaire |

1300.9 g/mol |

Nom IUPAC |

copper;[dimethylamino-[[(1Z,11Z)-15,24,34-tris[[dimethylamino(dimethylazaniumylidene)methyl]sulfanylmethyl]-2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,4(9),5,7,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-octadecaen-6-yl]methylsulfanyl]methylidene]-dimethylazanium;tetrachloride |

InChI |

InChI=1S/C56H70N16S4.4ClH.Cu/c1-65(2)53(66(3)4)73-29-33-17-21-37-41(25-33)49-58-45(37)57-46-38-22-18-35(31-75-55(69(9)10)70(11)12)27-43(38)51(59-46)64-52-44-28-36(32-76-56(71(13)14)72(15)16)20-24-40(44)48(63-52)62-50-42-26-34(19-23-39(42)47(60-49)61-50)30-74-54(67(5)6)68(7)8;;;;;/h17-28,48,52H,29-32H2,1-16H3;4*1H;/q+2;;;;;+2/p-4 |

Clé InChI |

OBSNQDWGQFWBKH-UHFFFAOYSA-J |

SMILES |

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)CSC(=[N+](C)C)N(C)C)C(=N7)N=C2[N-]3)CSC(=[N+](C)C)N(C)C)C9=C4C=C(C=C9)CSC(=[N+](C)C)N(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

SMILES isomérique |

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C\3[N-]C2/N=C\4/C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)/C(=N3)/[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

SMILES canonique |

CN(C)C(=[N+](C)C)SCC1=CC2=C(C=C1)C3[N-]C2N=C4C5=C(C=CC(=C5)CSC(=[N+](C)C)N(C)C)C(=N4)N=C6C7=C(C=C(C=C7)CSC(=[N+](C)C)N(C)C)C(=N6)N=C8C9=C(C=C(C=C9)CSC(=[N+](C)C)N(C)C)C(=N3)[N-]8.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Description physique |

Greenish-black solid with metallic sheen; A mixture of geometric isomers; [Merck Index] Dark blue odorless crystals; [Caledon Laboratories MSDS] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.